EN884

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EN884 is a compound known for its role as a BRD4 degrader. It functions through a SKP1- and proteasome-dependent mechanism. This compound is utilized in the synthesis of proteolysis targeting chimeras (PROTACs), which are designed to target and degrade specific proteins within cells .

Preparation Methods

EN884 is synthesized through a series of chemical reactions. The synthetic route involves the formation of a ligand-linker conjugate that targets the BRD4 protein. The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure .

Chemical Reactions Analysis

EN884 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

EN884 has a wide range of scientific research applications, including:

Chemistry: this compound is used in the development of PROTACs, which are valuable tools for studying protein degradation.

Biology: The compound is used to investigate the role of BRD4 in various biological processes.

Medicine: this compound has potential therapeutic applications in the treatment of diseases where BRD4 plays a critical role, such as cancer.

Industry: This compound is used in the production of research chemicals and in the development of new therapeutic agents .

Mechanism of Action

EN884 exerts its effects by targeting the BRD4 protein for degradation. It functions through a SKP1- and proteasome-dependent mechanism. This compound binds to the BRD4 protein and recruits the SKP1-CUL1-F-box complex, leading to the ubiquitination and subsequent degradation of BRD4. This process effectively reduces the levels of BRD4 in cells, thereby modulating its biological activity .

Comparison with Similar Compounds

EN884 is unique in its ability to target BRD4 for degradation through a SKP1- and proteasome-dependent mechanism. Similar compounds include other BRD4 degraders and PROTACs that target different proteins. Some of these similar compounds are:

Cereblon-based PROTACs: These compounds target proteins for degradation through the cereblon E3 ubiquitin ligase.

Von Hippel-Lindau (VHL)-based PROTACs: These compounds utilize the VHL E3 ubiquitin ligase for targeted protein degradation.

MDM2-based PROTACs: These compounds target proteins for degradation through the MDM2 E3 ubiquitin ligase

This compound stands out due to its specific targeting of the BRD4 protein and its unique mechanism involving the SKP1-CUL1-F-box complex.

Biological Activity

EN884 is a novel compound identified as a cysteine-reactive covalent recruiter targeting the SKP1 adapter protein within the Cullin-RING E3 ubiquitin ligase complex . This compound has garnered attention for its potential applications in Proteolysis Targeting Chimeras (PROTACs) , a therapeutic approach aimed at targeted protein degradation. This article explores the biological activity of this compound, focusing on its mechanism of action, experimental findings, and implications for therapeutic development.

This compound operates by selectively engaging the SKP1 protein , which is part of the SCF (SKP1-CUL1-F-box) complex. The engagement of this compound leads to the targeted degradation of neo-substrate proteins such as BRD4 and the androgen receptor through a proteasome-dependent pathway. The compound's mechanism is characterized by its ability to modify specific cysteine residues in SKP1, particularly C160, which is located at the C-terminus of SKP1 and is believed to play a crucial role in the interaction dynamics with various F-box proteins.

Key Findings

- Cysteine Engagement : Mass spectrometry analyses revealed that this compound modifies C160 on SKP1, achieving approximately 7% engagement under experimental conditions .

- Complex Formation : this compound's binding requires the presence of other components in the CUL1 complex, indicating that it functions within a larger protein interaction network .

- Selective Targeting : While this compound interacts with multiple targets, its selectivity for SKP1 within the context of PROTAC applications remains a focus for further research .

Table 1: Summary of Biological Activity Studies on this compound

Case Studies

In recent studies, this compound has been evaluated in various experimental setups to assess its biological activity:

- Case Study 1 : In HEK293T cells, this compound demonstrated effective engagement with SKP1 leading to targeted degradation of BRD4. This study highlighted the compound's potential in therapeutic contexts where BRD4 plays a role in disease pathology.

- Case Study 2 : A comparative analysis with other known E3 ligase recruiters indicated that while this compound shows lower engagement levels than some competitors, its specificity for SKP1 presents unique opportunities for drug development focused on precision medicine.

Implications for Therapeutic Development

The unique properties of this compound suggest several potential applications in drug development:

- Targeted Cancer Therapies : By leveraging the targeted degradation capabilities through PROTACs, this compound may provide new avenues for treating cancers where BRD4 and androgen receptors are implicated.

- Research Tool : As a covalent recruiter, this compound serves as an important tool for studying E3 ligase interactions and their roles in cellular processes.

Properties

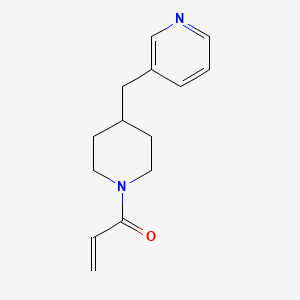

IUPAC Name |

1-[4-(pyridin-3-ylmethyl)piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-14(17)16-8-5-12(6-9-16)10-13-4-3-7-15-11-13/h2-4,7,11-12H,1,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUANOVWGPXFWFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.